molecular formula C13H13NO7 B6592833 (3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate CAS No. 252873-35-1

(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

Cat. No.: B6592833
CAS No.: 252873-35-1
M. Wt: 295.24 g/mol
InChI Key: ULTSJNOQNKVDBM-SDDRHHMPSA-N
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Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate (CAS: 192725-55-6; molecular formula: C₁₃H₁₃NO₇; MW: 295.24) is a critical intermediate in synthesizing HIV-1 protease inhibitors, notably Darunavir . It is synthesized via reaction of optically active bis-tetrahydrofuran (bis-THF) alcohol with 4-nitrophenyl chloroformate in dichloromethane (CH₂Cl₂) and pyridine, achieving a high yield of 92% . The 4-nitrophenyl group acts as a leaving group, enabling efficient coupling with amines or alcohols in subsequent steps .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSJNOQNKVDBM-SDDRHHMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892393
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-35-1
Record name (3R,3αS,6αR)-Hexahydrofuro[2,3-β]furan-3-yl-4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate is a complex organic compound with potential biological activities. This compound belongs to a class of molecules known as carbonates and is characterized by its unique structural features, including multiple chiral centers. The presence of the nitrophenyl group enhances its reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C13H13NO7
  • Molecular Weight : 293.25 g/mol
  • CAS Number : 11266393

The compound's structure includes a furofuran moiety, which is known for its biological significance and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity :
    • This compound is a key subunit in the synthesis of darunavir, an HIV-1 protease inhibitor. Studies have shown that derivatives of this compound can effectively inhibit viral replication in vitro .
  • Antimicrobial Properties :
    • The presence of the nitrophenyl group may contribute to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains .
  • Cytotoxic Effects :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential for development as an anticancer agent .

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with sugar derivatives that undergo stereoselective reactions.
  • Key Reactions :
    • Hydrogenation under controlled conditions.
    • Baeyer-Villiger oxidation to introduce functional groups.
    • Formation of the carbonate through reaction with 4-nitrophenol derivatives.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors related to viral replication or cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Chiron Approach Demonstrated the synthesis and antiviral properties of hexahydrofurofuran derivatives as HIV protease inhibitors.
Antimicrobial Screening Found that nitrophenyl esters exhibit significant antibacterial activity against Gram-positive bacteria.
Cytotoxicity Assay Reported cytotoxic effects on human cancer cell lines, suggesting further investigation into its anticancer potential.

Scientific Research Applications

Pharmaceutical Development

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate has been identified as an impurity in the synthesis of Darunavir, an antiretroviral medication used to treat HIV. Understanding the behavior and effects of this impurity is crucial for ensuring the safety and efficacy of Darunavir formulations .

Toxicology Studies

The compound plays a role in toxicological assessments where its effects on cellular systems are evaluated. Studies have shown that impurities like this can influence the pharmacokinetics and toxicity profiles of pharmaceutical agents. Researchers analyze these effects to establish safe dosage levels and identify potential side effects associated with drug formulations containing this compound .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing analytical methods such as HPLC and mass spectrometry. Its characterization aids in the identification and quantification of related compounds in complex mixtures .

Case Study 1: Impurity Profiling in Darunavir Formulations

A study conducted on the stability of Darunavir formulations revealed that this compound appears as a significant impurity during storage under various conditions. The research emphasized the need for rigorous impurity profiling to ensure patient safety and drug efficacy.

Case Study 2: Toxicological Impact Assessment

Research assessing the toxicological impact of various Darunavir impurities highlighted that exposure to this compound resulted in altered metabolic pathways in liver cells. This study provided insights into how impurities can affect drug metabolism and potential toxicity.

Comparison with Similar Compounds

Gem-Difluoro Analog: (3R,3aS,6aS)-4,4-Difluorohexahydrofuro[2,3-b]furan-3-yl (4-Nitrophenyl) Carbonate

  • Structure : Incorporates two fluorine atoms at the 4-position of the bis-THF ring .
  • Stability: Reported as unstable, requiring immediate use in inhibitor synthesis . Biological Impact: Enhanced lipophilicity may improve membrane permeability in drug candidates .

Pyran-Based Analog: (3aR,4R,7aS)-Hexahydro-2H-furo[2,3-b]pyran-4-yl (4-Nitrophenyl) Carbonate

  • Structure : Replaces the bis-THF furan ring with a pyran ring .
  • Synthesis : Derived from (+)-7 alcohol, yielding 86% after purification .
  • Key Differences :
    • Ring Size : Pyran’s six-membered ring vs. furan’s five-membered ring may influence conformational flexibility and binding affinity.
    • Yield : Slightly lower yield (86%) compared to the target compound (92%) .

Dioxopyrrolidinyl Variant: 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl) Carbonate

  • Structure : Substitutes 4-nitrophenyl with a 2,5-dioxopyrrolidinyl group .
  • Synthesis : Prepared using bis-THF alcohol and N,N’-disuccinimidyl carbonate, yielding 45% in Darunavir analog synthesis .
  • Key Differences :
    • Activation : The dioxopyrrolidinyl group enhances electrophilicity, facilitating amine couplings under milder conditions .
    • Molecular Weight : Lower MW (271.22 vs. 295.24) due to the absence of the nitro group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Yield Key Applications Stability
Target Compound (4-nitrophenyl carbonate) C₁₃H₁₃NO₇ 295.24 92% Darunavir synthesis Stable under standard conditions
Gem-difluoro Analog C₁₃H₁₁F₂NO₇ ~313.23* ~N/A Protease inhibitor intermediates Unstable
Pyran-Based Analog (31a) C₁₃H₁₃NO₇ 295.24 86% HIV-1 inhibitor research Presumed stable
Dioxopyrrolidinyl Variant C₁₁H₁₃NO₇ 271.22 45% Coupling reagent for amines Stable in dry conditions

*Estimated based on molecular formula.

Key Research Findings

  • Synthetic Efficiency : The target compound’s 92% yield surpasses analogs like the dioxopyrrolidinyl variant (45%), highlighting its optimized synthesis .
  • Structural Impact : Fluorination (difluoro analog) introduces instability but may enhance drug-like properties , while pyran substitution alters ring conformation .
  • Functional Group Role : The 4-nitrophenyl group balances reactivity and stability, making it ideal for multi-step pharmaceutical synthesis .

Preparation Methods

Enantioselective Synthesis from Sugar Derivatives

This method leverages sugar-based precursors to construct the hexahydrofurofuran core with inherent stereochemical control. For example, D-glucose derivatives are subjected to sequential protection, cyclization, and deprotection steps to yield the bicyclic furan scaffold. Key steps include:

  • Cyclization : Acid-catalyzed intramolecular ether formation generates the fused furan rings.

  • Stereochemical Control : Titanium-mediated anti-aldol reactions using chiral auxiliaries (e.g., tosylamidoindanol) ensure >99% enantiomeric excess (ee).

ParameterRoute 1 (Sugar Derivative)Route 2 (Modular Synthesis)
Starting MaterialD-glucoseCommercially available diols
Steps6–84–5
Overall Yield12–18%25–30%
Stereochemical ControlInherent (via sugar chirality)Requires chiral auxiliaries
Key SolventDMF, THFDCM, acetonitrile

Reaction Optimization Strategies

Temperature and Solvent Effects

  • Low-Temperature Coupling : Reactions performed at 0°C minimize side products (e.g., hydrolysis) while maintaining >90% conversion.

  • Solvent Selection : Polar aprotic solvents (THF, acetonitrile) enhance reactivity, whereas DCM improves solubility of aromatic intermediates.

Stoichiometric Ratios

A 1:1.2 molar ratio of hexahydrofurofuran intermediate to 4-nitrophenol optimizes yield, with excess phenol scavenged via aqueous workup.

Table 2: Impact of Stoichiometry on Yield

Molar Ratio (Intermediate:Phenol)Yield (%)Purity (HPLC)
1:17295
1:1.28998
1:1.58597

Stereochemical Integrity and Validation

The (3R,3aS,6aR) configuration is critical for biological activity. Methods to ensure stereochemical fidelity include:

  • Chiral HPLC : Using Chiralpak® AD-H columns, retention times are compared to reference standards (e.g., tR = 14.2 min for desired enantiomer).

  • Optical Rotation : Experimental values (e.g., [α]D = -44° in methanol) must match literature data.

Equation 1: Enantiomeric Excess Calculation

ee=[α]observed[α]pure×100%\text{ee} = \frac{[\alpha]{\text{observed}}}{[\alpha]{\text{pure}}} \times 100\%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35 (s, 1H, furan-H), 8.25 (d, J = 9.2 Hz, 2H, Ar-H).

  • ¹³C NMR : δ 154.8 (carbonate C=O), 126.5 (Ar-NO₂).

  • IR : 1745 cm⁻¹ (C=O stretch), 1525 cm⁻¹ (NO₂ symmetric stretch).

Mass Spectrometry

  • ESI-HRMS : m/z 295.245 [M+H]⁺ (calc. 295.245).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Automated Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity .

Q & A

Basic: What is the standard synthetic protocol for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate?

Answer:
The compound is synthesized by reacting (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (alcohol precursor) with 4-nitrophenyl chloroformate in dichloromethane (CH₂Cl₂) at 0°C, followed by warming to room temperature. Pyridine is added to scavenge HCl, and the reaction is quenched with ethanol. Purification is achieved via silica gel column chromatography using hexanes/ethyl acetate gradients (5:1 to 2:1). Yield optimization requires strict control of stoichiometry (excess chloroformate) and reaction time (~2 hours) .

Advanced: How can reaction conditions be optimized to improve coupling efficiency in HIV protease inhibitor synthesis?

Answer:
Key parameters include:

  • Solvent choice : Aprotic solvents (e.g., CH₂Cl₂, THF) minimize side reactions. Evidence shows CH₂Cl₂ enhances reactivity compared to polar solvents like DMF .
  • Base selection : Pyridine or N,N-diisopropylethylamine (DIPEA) improves nucleophilicity of the alcohol precursor.
  • Temperature : Low initial temperature (0°C) reduces competing hydrolysis of the chloroformate.
  • Purification : Gradient elution in chromatography resolves stereochemical impurities, critical for antiviral activity .

Basic: Which analytical methods validate the structure and purity of the carbonate?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the furan protons (δ 4.8–5.2 ppm) and nitrophenyl aromatic protons (δ 8.2–8.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ for C₁₃H₁₂N₂O₈: calc. 324.0692, observed 324.0695) .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) and identify nitrophenyl byproducts .

Advanced: How does stereochemical integrity of the hexahydrofurofuran core impact downstream applications?

Answer:
The (3R,3aS,6aR) configuration creates a rigid, chiral scaffold critical for binding to HIV protease. Steric hindrance from the fused furan rings dictates regioselectivity in coupling reactions. For example, deviations in stereochemistry (e.g., 3aS vs. 3aR) reduce inhibitor potency by >90% due to misalignment with the enzyme’s active site .

Advanced: How to troubleshoot inconsistencies in reaction yields when varying solvents or bases?

Answer:

  • Contradiction : Lower yields in polar solvents (e.g., DMF) vs. CH₂Cl₂.
    Resolution : Polar solvents may deprotonate the alcohol precursor, leading to premature chloroformate activation. Use non-polar solvents and ensure anhydrous conditions .
  • Contradiction : Base-induced side products (e.g., nitrophenol derivatives).
    Resolution : Replace pyridine with milder bases (e.g., DIPEA) or reduce base equivalents to minimize nucleophilic competition .

Advanced: What forced degradation pathways are relevant for stability studies of this carbonate?

Answer:

  • Hydrolytic degradation : Expose to acidic (0.1M HCl) or basic (0.1M NaOH) conditions at 40°C. Monitor via LC-MS for cleavage into hexahydrofurofuran-3-ol and 4-nitrophenol .
  • Oxidative stress : Use H₂O₂ (3%) to identify sulfoxide or nitro-reduced byproducts.
  • Thermal degradation : Heat at 80°C for 48 hours; analyze for retro-Diels-Alder fragments using GC-MS .

Basic: What role does 4-nitrophenyl carbonate serve in synthetic chemistry?

Answer:
The 4-nitrophenyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or alcohols) to form carbamates or carbonates. Its electron-withdrawing properties enhance reactivity, and the bright yellow color aids reaction monitoring via TLC (Rf ~0.5 in hexanes/EtOAc 2:1) .

Advanced: How to design analogs with improved metabolic stability while retaining activity?

Answer:

  • Modify leaving group : Replace 4-nitrophenyl with fluorinated aryl groups (e.g., 2,4-dinitrophenyl) to reduce hydrolysis .
  • Core rigidification : Introduce gem-difluoro substituents on the furan rings to block CYP450-mediated oxidation, as demonstrated in related protease inhibitors .
  • Prodrug strategies : Mask the carbonate with enzymatically cleavable groups (e.g., ester-linked PEG) for sustained release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
Reactant of Route 2
Reactant of Route 2
(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate

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